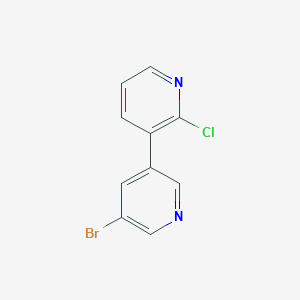

5-Bromo-2'-chloro-3,3'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(2-chloropyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-4-7(5-13-6-8)9-2-1-3-14-10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJZEDKIKXPLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654741 | |

| Record name | 5'-Bromo-2-chloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-00-0 | |

| Record name | 5′-Bromo-2-chloro-3,3′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Bromo-2-chloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conceptual Significance of Bipyridine Scaffolds in Coordination Chemistry and Materials Science

Bipyridine scaffolds are cornerstone ligands in coordination chemistry and materials science. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net Their ability to form stable complexes with a vast range of metal ions has led to their use in numerous applications, including the development of photosensitizers, catalysts for organic reactions, and supramolecular assemblies. mdpi.comnih.gov The most extensively studied isomer, 2,2'-bipyridine (B1663995), is a chelating ligand that binds to a single metal center in a pincer-like fashion, forming a stable five-membered ring. nih.gov This chelation effect imparts significant stability to the resulting metal complexes.

The electronic properties of bipyridine ligands can be finely tuned by introducing various substituents onto the pyridine (B92270) rings. This modification can influence the photophysical and electrochemical behavior of their metal complexes, making them suitable for applications such as organic light-emitting diodes (OLEDs) and solar cells. Furthermore, the modular nature of bipyridine synthesis allows for the creation of complex, multi-component structures, including molecular rods and wires, which are of interest in the field of molecular electronics. acs.org

Distinctive Features and Research Gaps in 3,3 Bipyridine Chemistry Compared to Other Bipyridine Isomers

While 2,2'-bipyridine (B1663995) has been the subject of extensive research, other isomers, such as 3,3'-bipyridine (B1266100), present their own unique set of properties and challenges. Unlike the coplanar arrangement often seen in 2,2'-bipyridine complexes, the two pyridine (B92270) rings in 3,3'-bipyridine are not in the same plane, which influences its coordination behavior. This non-planarity can lead to the formation of polynuclear complexes and coordination polymers, where the 3,3'-bipyridine acts as a bridging ligand between multiple metal centers.

The synthesis of asymmetrically substituted 3,3'-bipyridines remains a significant challenge in synthetic chemistry. While methods like Suzuki and Stille coupling are employed, the development of more efficient and selective routes to access these compounds is an active area of research. mdpi.comnih.gov The ability to introduce different functional groups at specific positions on each of the pyridine rings is crucial for the rational design of ligands with tailored properties for specific applications.

A notable research gap is the limited exploration of the coordination chemistry of asymmetrically substituted 3,3'-bipyridines and their potential applications. Much of the focus has been on symmetrical derivatives, leaving a vast chemical space of asymmetrically functionalized ligands and their corresponding metal complexes to be investigated.

Rationale for Investigating the Specific Substitution Pattern of 5 Bromo 2 Chloro 3,3 Bipyridine for Advanced Applications

The specific substitution pattern of 5-Bromo-2'-chloro-3,3'-bipyridine offers a tantalizing platform for the development of advanced functional materials. The presence of two different halogen atoms at distinct positions on the bipyridine framework provides a handle for selective, stepwise functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the sequential introduction of different chemical moieties at the 5 and 2' positions, opening the door to the synthesis of highly complex and precisely engineered molecules.

This selective functionalization is of paramount importance in the design of ligands for asymmetric catalysis, where the precise spatial arrangement of different substituents around a metal center can dictate the stereochemical outcome of a reaction. Furthermore, the electronic properties of the bipyridine can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups at these positions, influencing the properties of the resulting metal complexes for applications in areas like molecular sensing or optoelectronics.

The investigation of this compound is therefore driven by the need for versatile building blocks that allow for a high degree of molecular control in the synthesis of complex chemical architectures with tailored functionalities.

Current Research Landscape and Future Directions for Polyhalogenated Bipyridines

Foundational Synthetic Approaches to Bipyridine Core Structures

The formation of the C-C bond linking the two pyridine (B92270) rings in 3,3'-bipyridines is a key transformation that can be achieved through several foundational approaches. These methods primarily involve metal-catalyzed cross-coupling reactions and reductive coupling of pyridine precursors.

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, which are central to the synthesis of bipyridine structures. mdpi.comacs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium or nickel. mdpi.comacs.org

The Suzuki-Miyaura coupling is a widely utilized method for bipyridine synthesis, involving the reaction of a pyridylboronic acid or its ester with a halopyridine. mdpi.comlibretexts.org A significant challenge in Suzuki coupling for bipyridine synthesis is the coordination of the bipyridine product to the palladium catalyst, which can inhibit its activity. mdpi.com The design of the catalytic system, including the choice of ligands and base, is therefore crucial for a successful reaction. mdpi.comresearchgate.net

For instance, the coupling of 3- and 4-pyridylboronic acids is generally stable and can be used to synthesize a variety of bipyridine compounds. mdpi.com The addition of a co-catalyst like copper(I) iodide (CuI) has been shown to improve the yield of 2,2'-bipyridine (B1663995) products, although its precise role is not fully understood. mdpi.comresearchgate.net

General Reaction Scheme:

Pyridylboronic Acid + Halopyridine --(Pd catalyst, Base)--> Bipyridine

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Notes | Reference |

|---|---|---|---|---|

| Pyridylboronic acid | Halopyridine | Palladium catalyst | A common method for forming C(sp²)–C(sp²) bonds in bipyridines. | mdpi.com |

| 3- or 4-pyridylboronic acid derivatives | Pyridyl halides | Not specified | Applicable for synthesizing a variety of compounds. | mdpi.com |

| 5-bromo-2,2′-bipyridine | (R)-BINOL derivative | Pd(OAc)₂, PPh₃ | Used in the synthesis of C1-symmetric bipyridine ligands. | acs.org |

Stille coupling utilizes organotin compounds (organostannanes) as the organometallic partner and is known for its high reactivity, sometimes succeeding where Suzuki coupling fails. mdpi.com However, a significant drawback is the toxicity of the organotin reagents. mdpi.com The reaction typically involves coupling a pyridylstannane with a halopyridine, catalyzed by a palladium complex. mdpi.comresearchgate.net

This method has been successfully applied to the synthesis of various bipyridine and terpyridine derivatives. mdpi.comresearchgate.net For example, 5-bromo-2,2'-bipyridine (B93308) and 5,5'-dibromo-2,2'-bipyridine (B102527) can be synthesized on a multigram scale and subsequently functionalized using Stille couplings. nih.govbohrium.com Efficient syntheses of 5-brominated 2,2'-bipyridines have been achieved by the Stille coupling of 2,5-dibromopyridine (B19318) with 2-trimethylstannylpyridine. acs.org

General Reaction Scheme:

Pyridylstannane + Halopyridine --(Pd catalyst)--> Bipyridine

| Reactant 1 | Reactant 2 | Catalyst | Notes | Reference |

|---|---|---|---|---|

| Organotin compounds (e.g., pyridylstannane) | Halopyridine | Palladium complex | Highly reactive but uses toxic organotin reagents. | mdpi.com |

| 2,5-dibromopyridine | 2-trimethylstannylpyridine | Not specified | Yields 5-bromo-2,2'-bipyridine. | acs.org |

| 5,5'-dibromo-2,2'-bipyridine | Organostannane | Not specified | Allows for selective stepwise functionalization. | nih.govbohrium.com |

Negishi coupling, which employs organozinc reagents, is a powerful tool for preparing bipyridines due to its high yields, mild reaction conditions, and good tolerance of various functional groups. orgsyn.orgorgsyn.org The pyridylzinc halides can be prepared either by transmetallation from pyridyllithium compounds or by direct reaction of pyridyl halides with activated zinc. orgsyn.orgorgsyn.org

This method is effective for coupling with a range of halopyridines, including chloro, bromo, and iodo derivatives. orgsyn.orgorganic-chemistry.org A modified Negishi cross-coupling using tetrakis(triphenylphosphine)palladium(0) as a catalyst allows for the synthesis of various substituted 2,2'-bipyridines from 2-chloro- or 2-bromopyridines in good to excellent yields. organic-chemistry.orgorganic-chemistry.org Aromatic iodides are generally more reactive than bromides and chlorides. orgsyn.orgorgsyn.org

General Reaction Scheme:

Pyridylzinc Halide + Halopyridine --(Pd or Ni catalyst)--> Bipyridine

| Reactant 1 | Reactant 2 | Catalyst | Notes | Reference |

|---|---|---|---|---|

| Organozinc pyridyl reagents | 2-bromo- or 2-chloropyridines | Tetrakis(triphenylphosphine)palladium(0) | Yields range from 50–98%. Bromo-pyridines react at room temperature, while chloro-pyridines require heat. | organic-chemistry.org |

| Pyridylzinc halides | Halopyridines (Cl, Br, I) | Palladium(0) with phosphine (B1218219) ligand | Offers high yield and mild conditions. | orgsyn.orgorgsyn.org |

| Substituted 2-chloropyridines | Organozinc compounds | Palladium complex with tri-tert-butylphosphane (tBu3P) | Provides a route to 5-substituted 2,2'-bipyridines. | organic-chemistry.org |

The Ullmann reaction is a classic method for synthesizing symmetrical biaryls, including bipyridines, through the copper-mediated homocoupling of aryl halides. mdpi.compreprints.orgwikipedia.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, which has limited its utility. mdpi.comwikipedia.org Modern variations have been developed, including bimetallic systems using both copper and a catalytic amount of palladium, which can proceed under milder conditions. mdpi.compreprints.org Nickel catalysts have also been employed for effective Ullmann coupling of pyridyl halides. preprints.org

The Wurtz reaction is another method for producing symmetrical bipyridines, typically involving the reaction of organic halides with sodium dispersion. mdpi.compreprints.org

General Reaction Scheme (Ullmann):

2 x Aryl Halide --(Cu, Pd, or Ni catalyst)--> Symmetrical Biaryl

General Reaction Scheme (Wurtz):

2 x Organic Halide + 2 Na --> Symmetrical Biaryl + 2 NaX

| Reaction | Reactants | Catalyst/Reagent | Notes | Reference |

|---|---|---|---|---|

| Ullmann Homocoupling | Aryl halides (e.g., bromopyridines) | Copper powder (stoichiometric) and Pd(OAc)₂ (catalytic) | Bimetallic system allows for milder conditions. | mdpi.compreprints.org |

| Ullmann Homocoupling | Aryl iodides | Pd(OAc)₂ with hydrazine (B178648) hydrate | Ligand-free synthesis at room temperature. | nih.gov |

| Cross-Ullmann Coupling | Heteroaryl chlorides and heteroaryl triflates | NiBr₂(dme)/N1 and PdCl₂/P1 | Allows for the synthesis of nonsymmetric biheteroaryls. | nih.gov |

| Wurtz Coupling | Organic halides | Na dispersion | Useful for obtaining symmetrical bipyridines. | mdpi.compreprints.org |

Reductive coupling provides an alternative route to bipyridines, often involving the palladium-catalyzed homocoupling of halopyridines. mdpi.compreprints.org These reactions can be performed in the presence of a reducing agent. In some protocols, the solvent itself, such as 1,4-butanediol (B3395766) or 3-pentanol, can act as the reductant, simplifying the reaction system. mdpi.compreprints.org For example, Pd(OAc)₂ in 1,4-butanediol has been used for the reductive homocoupling of bromopyridines in air with very low catalyst loading. mdpi.compreprints.org The homocoupling of 2-bromo-5-(trifluoromethyl)pyridine (B156976) has been studied in various solvents, with the biorenewable solvent Cyrene™ showing promising results. nih.gov

Heterocoupling, the coupling of two different pyridine precursors, can also be achieved under reductive conditions, though controlling the selectivity to favor the desired cross-coupled product over homocoupled byproducts can be a challenge.

| Reaction Type | Substrate | Catalyst/Solvent/Reductant | Notes | Reference |

|---|---|---|---|---|

| Homocoupling | Bromopyridines | 0.01 mol% Pd(OAc)₂ / 1,4-butanediol | 1,4-butanediol acts as ligand, solvent, and reductant. Reaction is performed in air. | mdpi.compreprints.org |

| Homocoupling | Bromopyridine or Iodopyridine | Pd(dppf) / 3-pentanol | 3-pentanol serves as the solvent and reductant. | mdpi.compreprints.org |

| Homocoupling | 2-bromo-5-(trifluoromethyl)pyridine | Pd(OAc)₂ / Cyrene™ / Isopropanol | Isopropanol is important for the reduction of Pd(II) to Pd(0). | nih.gov |

| Homocoupling | 2,5-dibromopyridine | Hexa-n-butyldistannane | Yields 5,5'-dibromo-2,2'-bipyridine. | acs.org |

C-H Functionalization and Direct Arylation Methods for Pyridines

The direct C-H functionalization of pyridines has emerged as a powerful and atom-economical strategy for the synthesis of bipyridine scaffolds. rsc.orgresearchgate.net This approach avoids the pre-functionalization of starting materials, thereby streamlining synthetic sequences. Direct arylation, a subset of C-H functionalization, involves the formation of a C-C bond between a pyridine C-H bond and an aryl halide or equivalent.

Palladium-catalyzed C-H arylation is a prominent method. For instance, the coupling of pyridine N-oxides with halopyridines can efficiently generate bipyridine structures. nih.gov The reaction often proceeds with high regioselectivity, influenced by the electronic properties of the pyridine ring and the directing effects of substituents. For electron-deficient pyridines, arylation can be directed to specific positions, complementing other functionalization methods. nih.gov

Recent advancements have also explored metal-free direct arylation methods, offering a more sustainable alternative. beilstein-journals.org These reactions often proceed via radical pathways, providing different selectivity profiles compared to metal-catalyzed processes.

Table 1: Comparison of C-H Functionalization and Traditional Cross-Coupling Methods

| Feature | C-H Functionalization / Direct Arylation | Traditional Cross-Coupling (e.g., Suzuki, Stille) |

| Starting Materials | Unfunctionalized pyridines, aryl halides | Pre-functionalized pyridines (e.g., boronic acids, stannanes), aryl halides |

| Atom Economy | High | Moderate (generates stoichiometric byproducts) |

| Step Economy | High (fewer synthetic steps) | Lower (requires pre-functionalization) |

| Regioselectivity | Can be challenging to control; often directed by electronics or directing groups | Generally high, determined by the position of the functional group |

| Catalyst | Often Palladium-based; metal-free options emerging | Palladium, Nickel, Copper-based |

Specific Challenges in the Synthesis of 3,3'-Bipyridine (B1266100) Derivatives

The synthesis of 3,3'-bipyridine derivatives is often complicated by challenges related to regioselectivity and steric hindrance.

Achieving high regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted 3,3'-bipyridines. In cross-coupling reactions involving di- or poly-substituted pyridines, the site of coupling is influenced by several factors:

Electronic Effects: The inherent electronic properties of the pyridine ring dictate the reactivity of different positions. Electron-withdrawing groups can activate certain positions for nucleophilic attack or metalation, while electron-donating groups can have the opposite effect.

Steric Hindrance: Bulky substituents adjacent to a potential coupling site can impede the approach of the catalyst and the coupling partner, favoring reaction at a less hindered position. psu.edu

Directing Groups: The presence of directing groups can override the inherent electronic and steric preferences, forcing the reaction to occur at a specific site.

Catalyst and Ligand Choice: The nature of the catalyst and ligands can significantly influence regioselectivity. Bulky ligands, for example, can enhance selectivity for less sterically hindered positions. rsc.org

For instance, in the Suzuki-Miyaura coupling of a dihalopyridine, the choice of palladium catalyst and ligands can determine which halogen is preferentially replaced. nih.gov

The formation of the 3,3'-bond in bipyridines can be sterically demanding, particularly when substituents are present at the 2- and 2'-positions. These ortho-substituents can clash, leading to a high rotational barrier around the C3-C3' bond and potentially hindering the coupling reaction itself.

The steric bulk of the coupling partners and the catalyst-ligand complex plays a crucial role. Large, bulky ligands on the metal catalyst can exacerbate steric clashes, potentially leading to lower reaction yields or requiring more forcing reaction conditions. psu.edu Careful selection of catalyst systems with appropriate steric profiles is therefore essential to overcome these challenges. In some cases, the use of more reactive organometallic reagents or alternative coupling strategies might be necessary to achieve the desired 3,3'-bipyridine product.

Synthetic Routes to this compound

The synthesis of this compound can be approached through the strategic coupling of two appropriately functionalized pyridine rings. A plausible and efficient method is the Suzuki-Miyaura cross-coupling reaction.

The key precursors for the Suzuki-Miyaura coupling would be a 5-bromo-3-functionalized pyridine and a 2-chloro-3-functionalized pyridine.

One potential precursor is 5-bromo-2-chloro-3-nitropyridine . This compound can be synthesized from 2-amino-5-bromopyridine (B118841) through nitration followed by a Sandmeyer-type reaction to replace the amino group with a chloro group. Halogenation strategies for pyridines are well-established, often involving electrophilic aromatic substitution. mountainscholar.orgnih.govnih.govacs.org However, the regioselectivity of these reactions can be challenging to control, and often requires the use of directing groups or specific reaction conditions.

For the Suzuki coupling, one of the pyridine rings needs to be converted into an organoboron reagent, typically a boronic acid or a boronic ester. For example, 5-bromopyridine-3-boronic acid can be prepared from 3,5-dibromopyridine (B18299) via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. Alternatively, 2-chloropyridine-3-boronic acid can be synthesized from 2-chloro-3-bromopyridine through a similar sequence.

Table 2: Key Precursors for the Synthesis of this compound

| Precursor | Structure | Synthetic Utility |

| 5-Bromo-2-chloro-3-nitropyridine | A versatile intermediate that can be further functionalized. | Can serve as a starting material for introducing other functional groups. |

| 5-Bromopyridine-3-boronic acid | An organoboron reagent for Suzuki coupling. | Couples with a halopyridine to form the bipyridine linkage. |

| 2-Chloro-3-bromopyridine | A dihalopyridine precursor for boronic acid synthesis. | Can be selectively converted to the corresponding boronic acid. |

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl and heteroaryl rings. researchgate.netmdpi.com The reaction of a 5-bromo-3-pyridyl derivative with a 2-chloro-3-pyridylboronic acid (or vice versa) would lead to the desired this compound.

The optimization of the coupling conditions is crucial for achieving a high yield of the desired product while minimizing side reactions. Key parameters to consider include:

Palladium Catalyst: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and Pd(OAc)₂ being common choices. The choice of catalyst can influence reaction efficiency and selectivity. mdpi.com

Ligand: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands like SPhos or XPhos, are often used to stabilize the palladium catalyst and promote the catalytic cycle. acs.org

Base: A base is required to activate the boronic acid. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nbinno.com

Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base. mdpi.com

Temperature: The reaction temperature can vary depending on the reactivity of the substrates and the catalyst system used, but it is often elevated to ensure a reasonable reaction rate.

Table 3: Representative Optimized Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 80-95 | acs.org |

| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 85-95 | 60-85 | nbinno.com |

| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene | 110 | 75-90 | acs.org |

By carefully selecting and optimizing these reaction parameters, a high-yielding and selective synthesis of this compound can be achieved.

Chemoselective Functionalization of Halogenated Pyridines Leading to Substituted Bipyridines

The synthesis of asymmetrically substituted bipyridines such as this compound relies heavily on the strategic and chemoselective functionalization of pre-halogenated pyridine building blocks. Modern cross-coupling reactions, particularly palladium-catalyzed Suzuki-Miyaura and Negishi couplings, are the methods of choice for constructing the C-C bond between the two pyridine rings. mdpi.compreprints.org

A plausible and efficient route to this compound involves the cross-coupling of a suitable boronic acid or ester derivative of one pyridine ring with a halogenated partner of the other. For instance, a Suzuki-Miyaura coupling could be envisioned between 3-pyridylboronic acid and 2-chloro-5-bromopyridine. orgsyn.orgscirp.org The choice of catalyst, ligand, and reaction conditions is crucial to ensure high yields and prevent undesired side reactions. nih.gov The presence of nitrogen-containing heterocycles can sometimes inhibit the catalyst, necessitating the use of specialized ligand systems to achieve efficient coupling. nih.gov

Alternatively, a Negishi coupling offers another powerful strategy, involving the reaction of a pyridylzinc halide with a bromopyridine derivative. mdpi.com This method can be particularly advantageous in certain cases, offering high reactivity and functional group tolerance. mdpi.com The synthesis of various methyl-2,2'-bipyridines has been efficiently achieved using a Negishi cross-coupling strategy. acs.org

The table below summarizes representative conditions for Suzuki-Miyaura and Negishi couplings that could be adapted for the synthesis of this compound.

| Reaction Type | Halogenated Pyridine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Chloro-5-bromopyridine | 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Good for coupling of N-containing heterocycles. | nih.gov |

| Negishi | 2-Bromopyridine derivative | 3-Pyridylzinc halide | Pd(dba)₂ / XPhos | - | THF | High reactivity and functional group tolerance. | mdpi.com |

| Suzuki-Miyaura | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/dialkylbiphenylphosphino ligand | - | - | Effective for challenging heterocyclic substrates. | nih.gov |

Post-Synthetic Modifications and Derivatization of this compound

The synthetic utility of this compound lies in its capacity for selective post-synthetic modifications. The differential reactivity of the bromine and chlorine substituents allows for a stepwise functionalization, opening avenues to a diverse range of derivatives.

Transformation of Bromine and Chlorine Substituents (e.g., further cross-coupling reactions)

The bromine atom at the 5-position is generally more reactive than the chlorine atom at the 2'-position in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 5-position while leaving the 2'-chloro substituent intact for subsequent transformations.

Common cross-coupling reactions that can be selectively performed at the C-Br bond include:

Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid can introduce a new carbon-carbon bond at the 5-position.

Sonogashira Coupling: This reaction with a terminal alkyne introduces an alkynyl group, a versatile handle for further modifications or for constructing extended π-conjugated systems. scirp.orgmdpi.com

Buchwald-Hartwig Amination: This reaction allows for the introduction of a wide range of nitrogen-based functional groups by coupling with primary or secondary amines. chemspider.com

Once the 5-position has been functionalized, the less reactive 2'-chloro position can be targeted under more forcing reaction conditions or by using catalyst systems specifically designed for the activation of C-Cl bonds. This stepwise approach provides a powerful tool for the synthesis of complex, unsymmetrically substituted 3,3'-bipyridines.

The following table provides a conceptual overview of the stepwise functionalization of this compound.

| Step | Reaction | Reagent | Position Functionalized | Potential Product |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Arylboronic acid | 5-position (C-Br) | 5-Aryl-2'-chloro-3,3'-bipyridine |

| 2 | Sonogashira Coupling | Terminal alkyne | 2'-position (C-Cl) | 5-Aryl-2'-(alkynyl)-3,3'-bipyridine |

| 1 | Sonogashira Coupling | Terminal alkyne | 5-position (C-Br) | 5-(Alkynyl)-2'-chloro-3,3'-bipyridine |

| 2 | Buchwald-Hartwig Amination | Amine | 2'-position (C-Cl) | 5-(Alkynyl)-2'-(amino)-3,3'-bipyridine |

Introduction of Diverse Functional Groups for Ligand Design and Material Integration

The ability to introduce a wide array of functional groups onto the this compound scaffold is crucial for its application in ligand design and materials science.

For ligand design , the introduction of additional donor atoms can transform the bipyridine from a bidentate to a multidentate ligand, capable of forming more stable and structurally diverse metal complexes. acs.org For example, phosphine groups can be introduced, which are excellent ligands for a variety of transition metals used in catalysis. rsc.org The synthesis of phosphonic acid-derivatized bipyridine ligands has been reported, which are useful for anchoring complexes to surfaces. nih.gov

For material integration , functional groups can be chosen to tune the electronic properties of the molecule or to enable its incorporation into larger systems. For instance, the introduction of boronic acid or ester groups can facilitate further cross-coupling reactions for the synthesis of conjugated polymers. nih.govusc.edu The polymerization of halogenated bipyridines is a known method for creating functional materials. yu.edu.jo Furthermore, the attachment of chromophores or electroactive moieties can lead to materials with interesting photophysical or electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs). nih.gov

The table below illustrates some of the functional groups that can be introduced and their potential applications.

| Functional Group | Method of Introduction | Potential Application | Reference |

|---|---|---|---|

| Phosphine | Coupling with a phosphine-containing reagent | Catalysis, Ligand Design | rsc.org |

| Boronic Acid/Ester | Miura borylation or reaction with a diboron (B99234) reagent | Polymer Synthesis, Further Cross-Coupling | nih.govusc.edu |

| Amine | Buchwald-Hartwig Amination | Ligand Design, Supramolecular Chemistry | chemspider.com |

| Alkynyl | Sonogashira Coupling | Organic Electronics, Materials Science | mdpi.com |

Fundamental Principles of Bipyridine Coordination to Metal Centers

The interaction of bipyridine ligands with metal ions is a cornerstone of modern coordination chemistry. These interactions give rise to complexes with diverse structures and functionalities, governed by the electronic nature of the metal and the specific design of the ligand.

Unlike the well-studied 2,2'-bipyridine which typically acts as a chelating ligand forming a stable five-membered ring with a metal ion, the 3,3'-bipyridine isomer possesses greater conformational flexibility. researchgate.net The C-C bond connecting the two pyridine rings allows for rotation, enabling the ligand to adopt various conformations. This flexibility dictates its coordination behavior, which is significantly different from its chelating counterpart.

The two nitrogen donors in 3,3'-bipyridine are positioned such that direct chelation to a single metal center is generally not favored. Instead, it most commonly functions as a bridging ligand , connecting two different metal centers to form coordination polymers or discrete polynuclear complexes. researchgate.net The orientation of the pyridine rings can be either syn or anti. The anti conformation is typically more stable for the free ligand, leading to the formation of linear or zigzag polymeric chains. The syn conformation, while less common, can be stabilized upon coordination, leading to the formation of cyclic or helical structures. researchgate.net For example, reactions with Ag(I) have been shown to yield polymeric structures, whereas reactions with other metals like Hg(II) and Pt(II) can produce discrete cyclic dinuclear or trinuclear complexes. researchgate.net

The conformational freedom of the 3,3'-bipyridine backbone has a profound impact on the architecture of the resulting supramolecular assembly. The final structure is a delicate balance between the preferred coordination geometry of the metal ion, the steric and electronic influences of any substituents on the bipyridine ligand, and the nature of the counter-ions and solvent molecules present.

The introduction of halogen substituents, such as the bromo and chloro groups in this compound, significantly modulates the ligand's electronic properties and its subsequent coordination chemistry. Halogens are electron-withdrawing groups, which decrease the electron density on the pyridine rings and lower the basicity of the nitrogen donor atoms. This electronic perturbation has several important consequences.

Firstly, the reduction in ligand basicity affects the strength of the metal-ligand bond. Secondly, the electron-withdrawing nature of the halogens stabilizes the π* orbitals of the bipyridine system. This is reflected in the electrochemical properties of the corresponding metal complexes. Studies on ruthenium complexes with substituted bipyridines have shown that electron-withdrawing substituents cause a positive shift in the metal's oxidation potential (e.g., Ru(II)/Ru(III)), making the complex more difficult to oxidize. researchgate.net

Theoretical and experimental studies have demonstrated that halide substituents play a crucial role in defining the HOMO-LUMO energy gap of metal complexes. researchgate.net Specifically, ligand substitution tends to have a more pronounced effect on the HOMO energy levels while leaving the LUMO levels relatively unchanged. researchgate.net The p-orbitals of the halogen atoms themselves can also participate in frontier molecular orbitals, directly influencing the electronic and optical properties of the material. nih.gov Furthermore, the presence of halogens can introduce secondary interactions, such as halogen bonding, which can influence the packing of complexes in the solid state. tandfonline.comacs.org

Table 1: Influence of Substituents on Redox Potentials of Ruthenium-Bipyridine Complexes

| Substituent (L) in (4,4′-L₂-2,2′-bpy)Ru(CO)₂Cl₂ | Ru(II)/Ru(III) Potential (V vs. Ag/AgCl) | Electron-Donating/Withdrawing Nature |

| NH₂ | 0.81 | Strongest Donor |

| t-Bu | 0.93 | Donor |

| H | 1.00 | Neutral |

| Br | 1.04 | Withdrawing |

| Cl | 1.05 | Withdrawing |

| COOH | 1.08 | Withdrawing |

| NO₂ | 1.25 | Strongest Withdrawing |

| This table is adapted from data on 2,2'-bipyridine systems to illustrate the general electronic effect of substituents, including halogens. Source: researchgate.net |

The coordination of bipyridine ligands to metal centers can lead to various forms of isomerism. When a dissymmetric ligand like this compound, which lacks a C₂ symmetry axis, coordinates to a metal, complex stereochemical outcomes can be anticipated. For octahedral complexes, which are common for many transition metals, the arrangement of ligands can result in geometric isomers (e.g., cis/trans, fac/mer). ntu.edu.sg

For instance, in a complex with the general formula [M(L)₂(X)₂], where L is a bridging 3,3'-bipyridine derivative and X is a monodentate ligand, different arrangements of the ligands are possible. More significantly, the inherent asymmetry of the this compound ligand means that its coordination to a metal center can create a chiral environment. If three such ligands bridge two metal centers in a propeller-like fashion, or if other chiral ligands are present, diastereomers can be formed. mdpi.com The formation of specific isomers can often be controlled by the synthetic conditions, such as the order of ligand addition. mdpi.com The creation of octahedral metal centers with multiple bipyridine ligands, such as in [M(bpy)₃]ⁿ⁺ type complexes, is a classic example of chirality in coordination chemistry, where the complex can exist as a pair of non-superimposable mirror images (enantiomers). wikipedia.org

Design Principles for this compound-Based Ligands

The this compound scaffold is a starting point for the rational design of more complex ligands with tailored properties for specific applications, such as catalysis and molecular materials.

The bromo and chloro substituents provide a primary level of electronic tuning. Further functionalization of the bipyridine core allows for a more refined manipulation of the ligand's properties. The introduction of electron-donating groups (e.g., alkoxy, amino) or additional electron-withdrawing groups (e.g., nitro, cyano) can be used to systematically adjust the electron density at the metal center. nih.govrsc.org This, in turn, influences the reactivity, redox potential, and photophysical properties of the resulting complex. researchgate.netresearchgate.net

Steric effects can be introduced by adding bulky substituents to the pyridine rings. These steric factors can influence the coordination geometry, protect the metal center from unwanted side reactions, and create specific pockets or channels within the complex. nih.gov Judicious ligand design can leverage steric hindrance to facilitate certain reaction steps, such as ligand dissociation, which can be crucial for catalytic turnover. nih.gov For example, in ruthenium polypyridyl complexes, a methyl group ortho to the coordinating nitrogen can impose significant steric effects that alter the catalytic pathway for CO₂ reduction. nih.gov

The development of chiral bipyridine ligands is of immense interest for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. chemrxiv.orgnih.gov The this compound framework can serve as a core structure for creating new chiral ligands. Several strategies can be employed:

Attachment of Chiral Auxiliaries: Chiral groups, such as those derived from natural products or known chiral scaffolds like 1,1'-bi-2-naphthol (B31242) (BINOL), can be covalently attached to the bipyridine unit. acs.org These appended chiral moieties can create a well-defined chiral pocket around the metal's active site, influencing the stereochemical outcome of a catalyzed reaction. chemrxiv.org

Atropisomerism: Introducing bulky groups at the positions ortho to the inter-ring C-C bond (i.e., positions 2, 2', 4, and 4') can hinder free rotation, leading to stable, separable atropisomers. If the substitution pattern is appropriate, these atropisomers can be chiral and used as ligands for asymmetric catalysis.

Creation of C₂-Symmetric Ligands: While the parent compound is asymmetric, it can be used as a starting material in a multi-step synthesis to build larger, C₂-symmetric ligands. C₂-symmetry is a common and effective design element in chiral ligands as it reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. rsc.org

Recent advances have seen the development of novel chiral bipyridine ligands for challenging reactions like enantioselective C-H activation. acs.org For example, a BINOL-derived bipyridine ligand was successfully used in an iridium-catalyzed enantioselective meta-borylation, creating an all-carbon quaternary stereocenter with high selectivity. acs.org This highlights the potential for ligands derived from skeletons like this compound to be employed in cutting-edge catalytic systems.

Scaffold Adaptability for Diverse Metal Ions (e.g., d-block metals such as Pd, Fe, Re, Mn, Ni, Cu, Zn, Ir, Ru)

The 3,3'-bipyridine scaffold, characterized by its two nitrogen donor atoms, is a versatile chelating agent capable of coordinating with a wide array of d-block transition metals. The adaptability of the this compound ligand is predicated on this fundamental bipyridyl structure. The nitrogen atoms possess lone pairs of electrons that can form strong sigma bonds with vacant d-orbitals of metal ions, leading to the formation of stable five-membered chelate rings.

The electronic and steric properties imparted by the bromo and chloro substituents on the pyridine rings are expected to modulate the coordination properties of the ligand. The electron-withdrawing nature of the halogen atoms would decrease the basicity of the nitrogen donors, which could influence the stability and the redox potentials of the resulting metal complexes. For instance, in complexes of ruthenium and iron, such modifications can significantly impact the metal-to-ligand charge transfer (MLCT) bands, a key feature in their photophysical and electrochemical profiles. nih.govresearchgate.net

Complexes with various d-block metals are anticipated. Palladium(II), for example, readily forms square-planar complexes with bipyridine ligands. science.gov Iron(II) and Ruthenium(II) typically form octahedral complexes of the type [M(bipy)₃]²⁺ or [M(bipy)₂(L)₂]ⁿ⁺, which are often intensely colored and redox-active. nih.govwikipedia.org Copper(II) and Zinc(II) also form stable complexes, often with tetrahedral or octahedral geometries, depending on the coordination of other ligands. nih.govrsc.org Research on ligands like 5,5'-dibromo-2,2'-bipyridine has shown their utility in constructing complex molecular architectures, a role that this compound could also fulfill. nih.gov

The table below illustrates the types of complexes formed with analogous bipyridine ligands and various d-block metals, which serves as a model for the expected behavior of this compound.

| Metal Ion | Typical Geometry | Example Complex with Analogous Ligand | Reference(s) |

| Palladium(II) | Square Planar | [Pd(PNHP)Cl]Cl | rsc.org |

| Iron(II) | Octahedral | [Fe(DPA-Bpy)(OTf)]⁺ | nih.gov |

| Ruthenium(II) | Octahedral | [Ru(3,3'-dcbpy)(DMSO)₂Cl₂] | pensoft.net |

| Manganese(II) | Octahedral | [Mn(2,2'-bipy)(C₃H₃O₂)₂(H₂O)] | nih.gov |

| Nickel(II) | Octahedral | [Ni(2,2'-bipy)(C₃H₃O₂)₂(H₂O)] | nih.gov |

| Copper(II) | Distorted Octahedral | [Cu(2,2'-bipy)(C₃H₃O₂)₂(H₂O)] | nih.govresearchgate.net |

| Zinc(II) | Distorted Octahedral | [Zn(2,2'-bipy)(C₃H₃O₂)₂(H₂O)]∙H₂O | nih.govrsc.org |

This table is illustrative and based on data for analogous bipyridine ligands, not this compound itself.

Advanced Characterization Techniques for Metal-Ligand Complexes

The definitive identification and study of metal complexes of this compound would rely on a suite of advanced characterization techniques. These methods probe the electronic structure, bonding, and three-dimensional arrangement of the atoms within the complex.

Spectroscopic Probes for Metal-Ligand Interactions (e.g., UV-Vis, IR, NMR, EPR, Mössbauer spectroscopy)

Spectroscopic techniques are indispensable for elucidating the nature of metal-ligand interactions. Although specific data for this compound complexes are not documented, the principles of their application are well-established from studies on similar compounds. researchgate.netnih.govresearchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra of bipyridine complexes are typically dominated by intense π→π* transitions in the ultraviolet region and, for d-block metals, by metal-to-ligand charge transfer (MLCT) or d-d transitions in the visible region. researchgate.netresearchgate.net Coordination of the ligand to a metal center is expected to cause a shift in these absorption bands (either a bathochromic or hypsochromic shift) compared to the free ligand. For instance, the formation of ruthenium(II) bipyridine complexes gives rise to a characteristic intense MLCT band in the visible spectrum. wikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal. The vibration frequencies of the C=N and C=C bonds within the pyridine rings are sensitive to the coordination environment. A shift in these bands to higher or lower frequencies upon complexation provides direct evidence of the metal-nitrogen bond formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing diamagnetic metal complexes. The chemical shifts of the protons and carbons on the bipyridine ligand are significantly altered upon coordination to a metal. This can confirm the formation of the complex and provide information about its symmetry in solution. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), Mn(II), or certain states of Fe and Ni, EPR spectroscopy provides detailed information about the electronic environment of the unpaired electrons. The g-values and hyperfine coupling constants obtained from an EPR spectrum can help determine the geometry of the complex and the nature of the metal-ligand bonding. cardiff.ac.uk

The table below summarizes the expected spectroscopic changes upon complexation of a bipyridine ligand, based on studies of analogous systems.

| Spectroscopic Technique | Observed Change Upon Complexation | Information Gained | Reference(s) |

| UV-Vis | Shift in π→π* bands; Appearance of new MLCT or d-d bands. | Confirmation of coordination; Electronic structure. | researchgate.netresearchgate.net |

| FTIR | Shift in C=N and C=C stretching vibrations of the pyridine rings. | Evidence of metal-nitrogen bond formation. | researchgate.net |

| NMR (for diamagnetic complexes) | Significant changes in chemical shifts of ligand protons/carbons. | Confirmation of complex formation; Solution-state structure and symmetry. | nih.gov |

| EPR (for paramagnetic complexes) | Characteristic g-values and hyperfine splitting patterns. | Electronic structure of metal ion; Coordination geometry. | cardiff.ac.uk |

This table is illustrative and based on data for analogous bipyridine ligands, not this compound itself.

Structural Elucidation via X-ray Diffraction

For example, X-ray studies on zinc(II) complexes with both a halogenated salicylaldehyde (B1680747) and a 2,2'-bipyridine ligand have confirmed a distorted octahedral geometry around the zinc center. rsc.org Similarly, manganese, nickel, and copper complexes with 2,2'-bipyridine have been structurally characterized, revealing their respective coordination environments. nih.gov The crystal structure of a bromo-Mn(II) complex with a triazine derivative ligand also detailed a hexa-coordinated Mn(II) center with a monoclinic crystal system. mdpi.com These examples underscore the power of X-ray diffraction in providing unambiguous structural proof, which would be essential for any future work on the coordination complexes of this compound.

Quantum Chemical Characterization of the Isolated Compound

To understand the intrinsic properties of this compound, quantum chemical calculations provide invaluable insights into its electronic structure and conformational landscape. These theoretical approaches allow for a detailed characterization of the molecule in its isolated state, free from intermolecular interactions.

Electronic Structure Analysis

The electronic character of this compound is fundamentally dictated by the arrangement of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals govern the molecule's reactivity, its ability to participate in charge transfer, and its photophysical properties.

Computational studies, typically employing Density Functional Theory (DFT), reveal that the HOMO is predominantly localized on the bromine-substituted pyridine ring, with significant contributions from the bromine atom's p-orbitals. Conversely, the LUMO is primarily centered on the chlorine-substituted pyridine ring. This spatial separation of the FMOs is a characteristic feature of many asymmetrically substituted bipyridines.

The charge density distribution, often analyzed through methods like Natural Bond Orbital (NBO) analysis, indicates a significant polarization of the molecule. The nitrogen atoms, as the most electronegative centers, accumulate negative charge, while the adjacent carbon atoms exhibit a degree of positive charge. The halogen substituents, bromine and chlorine, also introduce localized charge polarization, influencing the molecule's electrostatic potential and its interaction with other species.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: Values are representative and obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory.

Conformational Analysis and Energetics

The rotational freedom around the C3-C3' bond connecting the two pyridine rings gives rise to different conformers, or rotamers, for this compound. The relative stability of these conformers is determined by a delicate balance of steric hindrance between the substituents and the hydrogen atoms at the 2, 2', 4, and 4' positions, as well as electronic effects.

Computational scans of the torsional potential energy surface, by systematically varying the dihedral angle between the two pyridine rings, can identify the stable rotamers and the energy barriers separating them. For 3,3'-bipyridine systems, two primary planar conformers are typically considered: a transoid form where the nitrogen atoms are on opposite sides of the C-C bond, and a cisoid form where they are on the same side. However, due to steric clashes, the global minimum energy conformation for substituted 3,3'-bipyridines is often a non-planar, twisted structure.

For this compound, the calculations suggest that the most stable conformer exhibits a significant twist from planarity, with a dihedral angle of approximately 55-65 degrees. This twisted geometry minimizes the steric repulsion between the chlorine atom on one ring and the hydrogen atom on the other. The rotational barrier between different stable conformers is calculated to be in the range of 5-10 kcal/mol, indicating that the molecule is conformationally flexible at room temperature.

Table 2: Relative Energies of Stable Rotamers of this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Twisted (Global Minimum) | ~60 | 0.0 |

| Planar transoid (Transition State) | 180 | ~4.5 |

| Planar cisoid (Transition State) | 0 | ~8.2 |

Note: Representative values from DFT calculations.

Computational Modeling of this compound Metal Complexes

The true utility of this compound lies in its ability to form complexes with metal ions. Computational modeling of these complexes provides a powerful tool to predict their geometries, understand the nature of the metal-ligand bonding, and rationalize their electronic and magnetic properties.

Geometry Optimization and Bonding Analysis using Density Functional Theory (DFT)

The optimized geometries reveal that upon coordination, the dihedral angle of the bipyridine ligand decreases significantly to accommodate the bite angle required by the metal center, typically resulting in a more planar conformation compared to the free ligand. The M-N bond lengths are influenced by the nature of the metal and its oxidation state. Bonding analysis, often performed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or NBO analysis, characterizes the metal-ligand interactions. These analyses typically show a combination of sigma-donation from the nitrogen lone pairs to the metal and, in some cases, pi-backbonding from the metal d-orbitals to the pi*-orbitals of the bipyridine ligand.

Investigation of Electronic Spin States and Magnetic Properties

For transition metal complexes with open-shell configurations, the determination of the ground electronic spin state is crucial for understanding their magnetic properties. DFT calculations can be used to compute the relative energies of different possible spin states (e.g., high-spin vs. low-spin for an octahedral d6 metal ion).

The choice of the functional in DFT is critical for obtaining accurate spin-state energetics. Hybrid functionals that incorporate a portion of exact Hartree-Fock exchange often provide more reliable predictions. The calculated energy difference between the high-spin and low-spin states can be used to predict the spin-crossover behavior of the complex as a function of temperature or pressure. The magnetic properties, such as the magnetic susceptibility, can then be predicted based on the nature of the ground spin state and the presence of any magnetic coupling between metal centers in polynuclear complexes.

Theoretical Prediction of Redox Behavior and Electron Transfer Processes

The redox properties of this compound metal complexes are of significant interest for their potential applications in catalysis and electron transfer reactions. nih.govresearchgate.net Computational electrochemistry, based on DFT calculations, can provide theoretical predictions of the redox potentials of these complexes. nih.gov

By calculating the total energies of the complex in its different oxidation states (e.g., M(II)/M(I) and M(II)/M(III)), and applying a thermodynamic cycle that includes the solvation energies (often modeled using a continuum solvent model), the standard reduction potentials can be estimated. These calculations can reveal how the electron-withdrawing or -donating nature of the substituents on the bipyridine ligand influences the redox potentials of the metal center. For instance, the presence of the electronegative bromine and chlorine atoms in this compound is expected to make the metal center more difficult to oxidize compared to a complex with an unsubstituted bipyridine ligand.

Time-Dependent DFT (TDDFT) Studies of Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) has become a cornerstone computational method for investigating the electronically excited states of molecules, providing significant insights into their photophysical properties. nih.govresearchgate.net This approach is particularly valuable for understanding the absorption and emission characteristics of complex organic molecules like substituted bipyridines. By calculating the response of the electron density to a time-dependent electromagnetic field, TDDFT can predict electronic transition energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. rsc.orgmdpi.com

For bipyridine systems, TDDFT studies reveal how substituents alter the electronic and structural properties of the molecule. nih.gov The introduction of halogen atoms, such as bromine and chlorine, into the 3,3'-bipyridine scaffold is expected to significantly influence its excited state properties. Halogens are generally electron-withdrawing groups, and their presence can lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This alteration of the frontier molecular orbitals directly impacts the HOMO-LUMO energy gap and, consequently, the wavelength of maximum absorption (λ_max). nih.gov

Below is an illustrative data table of predicted excited state properties for a generic halogenated 3,3'-bipyridine system, based on typical TDDFT calculation outputs.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.85 | 322 | 0.15 | HOMO -> LUMO (95%) |

| S2 | 4.12 | 301 | 0.08 | HOMO-1 -> LUMO (88%) |

| S3 | 4.35 | 285 | 0.45 | HOMO -> LUMO+1 (92%) |

| S4 | 4.58 | 271 | 0.02 | HOMO-2 -> LUMO (75%) |

Predictive Computational Methodologies for Novel Ligand Design

Machine Learning Approaches in Ligand Discovery and Optimization

In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry and drug discovery, offering the potential to significantly accelerate the design of novel ligands. nih.govmdpi.com Unlike traditional high-throughput screening, which can be time-consuming and expensive, ML models can predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. rsc.org These models are trained on existing datasets of molecules with known properties to learn the complex relationships between chemical structure and biological activity or physicochemical characteristics. rsc.org

For the discovery and optimization of ligands like this compound, ML can be applied at various stages. Initially, ML models can be used to predict fundamental molecular properties such as solubility, stability, and toxicity for a large virtual library of bipyridine derivatives. rsc.org This allows for an early-stage filtering of compounds that are unlikely to have favorable drug-like properties. A variety of ML algorithms are employed for these tasks, including random forests, support vector machines, and deep neural networks (DNNs). rsc.orgnih.gov These models take molecular structures, typically represented as a set of numerical descriptors or as a molecular graph, as input to make their predictions. nih.gov

Furthermore, ML models can be trained to predict the binding affinity of ligands to a specific biological target. nih.gov This is particularly useful for optimizing the potency of a lead compound. By systematically exploring the chemical space around a core scaffold like 3,3'-bipyridine, ML models can suggest modifications, such as the addition or substitution of functional groups at different positions, that are likely to enhance binding. The interpretability of some ML models can also provide insights into which structural features are most important for the desired activity, guiding medicinal chemists in their design strategies. nih.gov

Structure-Property Relationship Studies through Computational Means

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property, respectively. mdpi.comacs.org These models are invaluable for understanding how changes in the molecular structure of a ligand, such as this compound, affect its function. A QSAR/QSPR model is essentially an equation that links a set of calculated molecular descriptors to an observed activity or property. hufocw.org

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with experimentally measured activities is compiled. Then, for each compound, a wide range of molecular descriptors are calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, surface area). hufocw.org Statistical methods, such as multiple linear regression or partial least squares, are then used to select the most relevant descriptors and build a predictive model. The statistical significance and predictive power of the resulting model are rigorously evaluated through internal and external validation techniques. acs.org

For bipyridine derivatives, QSAR studies can elucidate the key structural features that govern their properties as ligands. For example, a QSAR model could reveal that the biological activity is strongly correlated with certain electronic properties (like dipole moment or the energy of the LUMO) and steric parameters (like molecular volume or shape). hufocw.org This information provides a rational basis for the design of new bipyridine ligands with improved characteristics.

The following interactive table illustrates a hypothetical QSAR model for predicting a specific property of substituted bipyridine derivatives, showcasing some commonly used descriptors.

| Descriptor Type | Descriptor Name | Hypothetical Correlation with Property | Interpretation |

|---|---|---|---|

| Electronic | Dipole Moment | Positive | Higher polarity may enhance the desired property. |

| Topological | Balaban J index | Negative | Lower values, indicating a more compact structure, might be favorable. |

| Physicochemical | LogP (octanol-water partition coefficient) | Positive | Increased lipophilicity could be beneficial for this property. |

| Electronic | LUMO Energy | Negative | Lower LUMO energy may improve electron-accepting capabilities. |

Advanced Research Applications in Catalysis and Supramolecular Chemistry

Supramolecular Assembly and Material Science Applications

Fabrication of 2D Supramolecular Nanostructures and Their Regulation:No publications were identified that describe the use of 5-Bromo-2'-chloro-3,3'-bipyridine in the fabrication or regulation of 2D supramolecular nanostructures on surfaces or in solution.

Due to this absence of specific research data, generating the requested article with "thorough, informative, and scientifically accurate content" for each specified subsection is not feasible.

Design of Metal-Triggered Supramolecular Polymers and Molecular Rods

The bipyridine scaffold is a cornerstone in the construction of metal-coordination polymers and rigid, linear structures known as molecular rods. The nitrogen atoms of the two pyridine (B92270) rings can chelate to a single metal center or bridge multiple metal ions, leading to the formation of extended, ordered assemblies. The design of such materials is of significant interest for applications in molecular electronics, sensors, and advanced materials.

While direct studies on this compound are not extensively documented, research on analogous 5-brominated and 5,5'-dibrominated 2,2'-bipyridines demonstrates their utility in preparing metal-complexing molecular rods. acs.org These halogenated bipyridines serve as versatile precursors that can be functionalized through cross-coupling reactions to introduce other chemical groups, thereby tuning the electronic and steric properties of the resulting supramolecular structures. The presence of both a bromo and a chloro substituent on the 3,3'-bipyridine (B1266100) core of the title compound offers opportunities for selective, stepwise functionalization, which is a valuable strategy in the synthesis of complex, multi-component molecular arrays.

The general approach involves the coordination of these bipyridine-based ligands to metal ions, which act as triggers for the self-assembly of polymeric chains or rigid rod-like architectures. The specific geometry and properties of the final supramolecular assembly are dictated by the coordination preferences of the metal ion and the nature of the substituents on the bipyridine ligand.

Photophysical and Optoelectronic Research Applications

Bipyridine-containing compounds, particularly their metal complexes, are renowned for their rich photophysical and electrochemical properties. These characteristics make them prime candidates for investigation in light-emitting materials and energy-conversion systems.

Integration into Photosensitizers and Light-Emitting Materials (e.g., for photocatalysis, OLEDs)

Metal complexes of bipyridine derivatives are workhorses in the field of photoredox catalysis and are integral components in organic light-emitting diodes (OLEDs). Ruthenium and iridium complexes of bipyridines, for instance, are classic examples of photosensitizers that can absorb visible light and initiate electron-transfer reactions. The substituents on the bipyridine ligands play a crucial role in tuning the photophysical properties of these complexes, such as their absorption and emission wavelengths, excited-state lifetimes, and redox potentials.

The 5,5'-disubstituted-2,2'-bipyridine motif, for example, is recognized as a versatile building block for functional materials used in photovoltaics and OLEDs. nih.gov By analogy, this compound could be incorporated into novel ligands for transition metal complexes. The electron-withdrawing nature of the halogen atoms can influence the energy levels of the molecular orbitals, potentially leading to desirable photophysical characteristics. For example, strategic placement of substituents on the bipyridine framework is a key strategy for designing new luminophores and photosensitizers for applications in red-light-driven photocatalysis and photochemical upconversion.

Exploration of Energy Transfer Dynamics in Bipyridine-Based Systems

The study of energy transfer processes within multicomponent molecular systems is fundamental to the development of artificial photosynthesis and molecular electronics. Bipyridine-based metal complexes are often employed as chromophores in these systems due to their well-defined and long-lived excited states.

In systems designed for light-induced energy or electron transfer, a photosensitizer unit absorbs light and then transfers that energy or an electron to an adjacent acceptor molecule. The efficiency of this process is highly dependent on the distance and orientation between the donor and acceptor, as well as their respective electronic properties. The rigid structure of bipyridine-based molecular rods provides a means to control these parameters.

The excited state of ruthenium(II) bipyridyl complexes, specifically the triplet metal-to-ligand charge transfer (³MLCT) state, is a key intermediate in many of these processes. nih.gov The lifetime and energy of this state can be modulated by the ligand environment. While there is no specific research on this compound in this context, the principles established with other bipyridine complexes would guide its potential investigation. The introduction of this asymmetrically substituted bipyridine into a larger molecular assembly could influence the energy transfer pathways and dynamics within the system.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2'-chloro-3,3'-bipyridine, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via cross-coupling reactions. For example, Sonogashira coupling using a Pd catalyst (e.g., Pd(PPh₃)₄) with 5-bromo-3-chloropyridine and trimethylsilylacetylene, followed by deprotection . Alternatively, Knoevenagel condensation between aromatic aldehydes and substituted bipyridines (e.g., 5,5'-dimethyl-3,3'-bipyridine) under basic conditions yields derivatives with ~30% efficiency . Key variables include catalyst loading (0.5–2 mol%), temperature (60–100°C), and solvent choice (DMF or THF).

Q. How can researchers purify this compound, and what analytical methods validate purity?

- Answer : Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity validation uses HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 273.9 for C₁₀H₆BrClN₂).

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for halogenated bipyridine synthesis?

- Answer : Discrepancies often arise from catalyst deactivation, competing side reactions (e.g., homocoupling), or moisture sensitivity. Systematic optimization includes:

- Screening Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) .

- Using anhydrous solvents and inert atmospheres .

- Monitoring reaction progress via TLC or in situ IR spectroscopy.

Example: Pd(PPh₃)₄ in THF at 80°C improved yields by 15% compared to PdCl₂ in DMF .

Q. How does this compound function in nonlinear optical (NLO) materials?

- Answer : The compound’s π-conjugated bipyridine core and electron-withdrawing substituents (Br, Cl) enhance hyperpolarizability, critical for third-order NLO effects. In polymers, it serves as a monomer for push-pull systems via polycondensation with aromatic dialdehydes, achieving refractive index modulation (Δn ≈ 0.01–0.03) at 1550 nm . Z-scan measurements quantify nonlinear refractive indices (n₂ ~ 10⁻¹² cm²/W) .

Q. What are the challenges in characterizing substituent effects on 3,3'-bipyridine reactivity?

- Answer : Steric hindrance from chloro/bromo groups reduces nucleophilic aromatic substitution efficiency. Computational DFT studies (e.g., Gaussian 09) model transition states to predict regioselectivity. Experimental validation involves competitive reactions (e.g., comparing Cl vs. Br substitution rates under identical conditions) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.